molecular formula C16H20ClN3O B13097140 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B13097140
M. Wt: 305.80 g/mol
InChI Key: IZEUAUREQKBLLE-UHFFFAOYSA-N
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Description

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexylamino group, and a phenyl group attached to a dihydropyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with arylamines under reflux conditions in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential biological activity

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C16H20ClN3O/c17-14-11-18-20(13-9-5-2-6-10-13)16(21)15(14)19-12-7-3-1-4-8-12/h2,5-6,9-12,14-15,19H,1,3-4,7-8H2

InChI Key

IZEUAUREQKBLLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2C(C=NN(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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